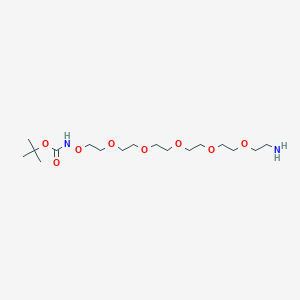

Boc-Aminooxy-PEG5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVAEAIBJSWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxy-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG5-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a Boc-protected aminooxy group, a terminal primary amine, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five units. This unique combination of functionalities allows for the sequential and chemoselective conjugation of two different molecules, making it a versatile tool for the construction of complex biomolecular architectures. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Core Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₆N₂O₈ | [1] |

| Molecular Weight | 396.48 g/mol | |

| CAS Number | 2250216-94-3 | [1] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | [2] |

Solubility and Storage

| Property | Recommendation | Source(s) |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | Store at -20°C, protect from moisture | [1] |

Chemical Reactivity and Applications

This compound possesses two distinct reactive functionalities, enabling a two-step conjugation strategy.

-

Amine Group Reactivity: The terminal primary amine can readily react with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form a stable amide bond. This reaction is typically performed first in a synthetic scheme.

-

Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is stable under the conditions required for amide bond formation. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free aminooxy group. This deprotected aminooxy group can then specifically react with an aldehyde or ketone to form a stable oxime linkage.

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the flexible linker connecting the target protein ligand and the E3 ligase ligand.

Experimental Protocols

General Protocol for Amide Bond Formation with the Terminal Amine

This protocol describes the conjugation of a carboxylic acid-containing molecule (Molecule-COOH) to the terminal amine of this compound.

Materials:

-

This compound

-

Molecule-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve Molecule-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the solution of this compound to the activated Molecule-COOH solution.

-

Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature for 2-12 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction mixture can be purified by column chromatography to isolate the Boc-protected conjugate.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the aminooxy functionality.

Materials:

-

Boc-protected conjugate from the previous step

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger like TIS can be added.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.[3]

General Protocol for Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-PEG5-conjugate with an aldehyde or ketone-containing molecule (Molecule-CHO/CO).

Materials:

-

Deprotected aminooxy-PEG5-conjugate

-

Molecule-CHO/CO

-

Phosphate buffer (pH 6.5-7.5) or another suitable buffer

-

Aniline (B41778) (optional, as a catalyst)

Procedure:

-

Dissolve the deprotected aminooxy-PEG5-conjugate in the reaction buffer.

-

Add the Molecule-CHO/CO (1-1.2 equivalents) to the solution.

-

If the reaction is slow, a catalyst such as aniline can be added.

-

Stir the reaction mixture at room temperature for 2-24 hours.

-

Monitor the formation of the oxime bond by LC-MS.

-

The final conjugate can be purified by an appropriate method such as HPLC or size-exclusion chromatography.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

Caption: PROTAC synthesis workflow using this compound.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Ubiquitin-Proteasome System

The following diagram provides a simplified overview of the ubiquitin-proteasome system, which is harnessed by PROTAC technology.

Caption: Overview of the Ubiquitin-Proteasome Protein Degradation Pathway.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG5-amine: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-Aminooxy-PEG5-amine, a heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity

This compound is a versatile chemical tool featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential, controlled conjugation to two different molecules.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2250216-94-3 | [1][2] |

| Molecular Weight | 396.48 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Functional Roles and Reactivity

The heterobifunctional nature of this compound is central to its utility. The terminal amine and the protected aminooxy group offer orthogonal reactivity, enabling a stepwise approach to conjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]

-

Amine Group (-NH₂): The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters) to form stable amide bonds.[1]

-

Boc-Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the aminooxy functionality. It is stable under a variety of reaction conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the reactive aminooxy group (-ONH₂).[1] This deprotected aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage.[1]

The logical flow of these reactions is crucial for the synthesis of complex biomolecules like PROTACs.

Caption: Sequential conjugation workflow using this compound.

Application in Solid-Phase PROTAC Synthesis: Experimental Protocol

This compound and similar PEG linkers are instrumental in the solid-phase synthesis of PROTACs. This methodology simplifies purification and allows for the efficient construction of PROTAC libraries.[3] The following is a representative protocol adapted from a solid-phase synthesis using a similar Boc-protected PEG linker.[3]

This protocol outlines the synthesis of a PROTAC where an E3 ligase ligand is first immobilized on a solid support, followed by the sequential addition of the linker and the protein of interest (POI) ligand.

Table 2: Materials and Reagents for Solid-Phase PROTAC Synthesis

| Material/Reagent | Purpose |

| E3 Ligase Ligand-functionalized Resin | Solid support with the first PROTAC component |

| This compound | Heterobifunctional linker |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| N,N'-Diisopropylethylamine (DIPEA) | Base |

| Trifluoroacetic acid (TFA) | Boc deprotection reagent |

| POI Ligand with a ketone/aldehyde | Second PROTAC component |

| Acetic Acid | Catalyst for oxime formation |

| Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) | To cleave the final PROTAC from the resin |

Experimental Steps:

-

Resin Preparation and Linker Coupling:

-

Swell the E3 ligase ligand-functionalized resin in DMF.

-

To the swollen resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Shake the mixture at room temperature for 16 hours.[3]

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.[3]

-

-

Boc Deprotection:

-

Oxime Ligation and Cleavage:

-

To the resin, add a solution of the aldehyde/ketone-containing POI ligand in a suitable solvent (e.g., DMSO) with a catalytic amount of acetic acid.

-

Shake the reaction mixture at room temperature overnight.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

-

Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

The overall solid-phase synthesis workflow is depicted below.

Caption: Solid-phase PROTAC synthesis workflow.

Table 3: Representative Quantitative Data for Solid-Phase PROTAC Synthesis

| Step | Parameter | Typical Value |

| Ligand Loading on Resin | mmol/g | 0.1 - 0.5 |

| Coupling Reactions | Reagent Equivalents (vs. resin loading) | 2 - 5 eq. |

| Reaction Time | 16 - 24 hours | |

| Boc Deprotection | TFA Concentration | 20 - 50% in DCM |

| Reaction Time | 1 hour | |

| Cleavage | Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIPS |

| Cleavage Time | 2 - 4 hours | |

| Final Product | Overall Yield | Variable, dependent on specific ligands |

| Purity (post-purification) | >95% |

Note: This data is illustrative and based on typical solid-phase synthesis protocols. Actual values may vary depending on the specific molecules and reaction conditions used.[3]

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

References

Navigating the Solubility Landscape of Boc-Aminooxy-PEG5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Boc-Aminooxy-PEG5-amine, a heterobifunctional linker critical in bioconjugation and drug development. Understanding its behavior in various solvents is paramount for the successful design and execution of experiments, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document provides a consolidated overview of its solubility in aqueous and organic media, supported by a general experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain, in particular, plays a crucial role in enhancing the molecule's solubility in aqueous solutions.[1][2][][4][5][6][7][8][9][10][11][12][13] The presence of the aminooxy and amine terminal groups also influences its interactions with different solvent systems.

Solubility Profile: A Comparative Overview

| Compound Name | Structure | Aqueous Solubility | Organic Solvent Solubility |

| This compound | Boc-NH-O-(CH₂CH₂O)₅-CH₂CH₂-NH₂ | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4][13] | No specific data available. Expected to be soluble in polar organic solvents. |

| t-Boc-Aminooxy-PEG2-amine | Boc-NH-O-(CH₂CH₂O)₂-CH₂CH₂-NH₂ | Soluble in Water.[2] | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2] |

| t-boc-N-amido-PEG5-amine | Boc-NH-(CH₂)₂-CO-NH-(CH₂CH₂O)₅-CH₂CH₂-NH₂ | The hydrophilic PEG spacer increases solubility in aqueous media.[7] | Soluble in Dimethyl Sulfoxide (DMSO). |

Note: The solubility information is based on manufacturer-provided data and qualitative statements. Researchers should perform their own solubility tests for specific applications and concentrations.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a test compound like this compound. This method relies on a stepwise approach to assess solubility in a preferred sequence of solvents.

Objective: To determine the solubility of this compound in a given solvent at a desired concentration.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, Ethanol)

-

Vortex mixer

-

Centrifuge

-

Calibrated balance

-

Appropriate vials or tubes

Procedure:

-

Initial Solvent Selection: Begin with the most biologically compatible solvent, typically an aqueous buffer like PBS or cell culture medium. If the compound is expected to have low aqueous solubility, start with a polar aprotic solvent like DMSO.

-

Preparation of High-Concentration Stock:

-

Weigh a precise amount of this compound (e.g., 10 mg).

-

Add a small, calculated volume of the chosen solvent to achieve a high concentration (e.g., 100 mg/mL).

-

-

Solubilization Attempts:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound does not dissolve, gently warm the mixture (if the compound's stability allows).

-

Use sonication for a short period if necessary.

-

-

Visual Inspection:

-

After attempting to dissolve the compound, visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.

-

-

Stepwise Dilution for Insoluble Compounds:

-

If the compound is not soluble at the initial high concentration, add a larger volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 10 mg/mL).

-

Repeat the solubilization steps (vortexing, warming, sonication) and visual inspection.

-

Continue this stepwise dilution until the compound fully dissolves. The concentration at which a clear solution is obtained is the approximate solubility.

-

-

Centrifugation: For solutions that appear hazy or contain fine precipitates, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. If a pellet is formed, the compound is not fully soluble at that concentration.

-

Documentation: Record the solvent, the highest concentration at which the compound is fully soluble, and the methods used for solubilization.

Below is a graphical representation of the experimental workflow for determining solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

This compound is a valuable tool in bioconjugation, and its solubility is a key parameter for its effective use. The inherent hydrophilicity of the PEG spacer generally confers good aqueous solubility, a critical attribute for biological applications. For practical use, researchers should confirm the solubility in their specific solvent systems and at the desired concentrations by following a systematic experimental protocol. The information and methodologies presented in this guide are intended to support the seamless integration of this compound into innovative research and drug development pipelines.

References

- 1. mybiosource.com [mybiosource.com]

- 2. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. t-Boc-Aminooxy-PEG2-Amine - CD Bioparticles [cd-bioparticles.net]

- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 7. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 8. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]

- 9. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]

- 10. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]

- 11. t-Boc-aminooxy-PEG1-amine, CAS 1844894-82-1 | AxisPharm [axispharm.com]

- 12. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]

- 13. t-Boc-Aminooxy-PEG5-amine, 2250216-94-3 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Boc Protection on Aminooxy Functional Groups

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex molecules like pharmaceuticals.[1][2][3][] Its utility lies in its ability to mask the nucleophilicity and basicity of amino groups under a wide range of conditions, while being readily removable under mild acidic conditions.[5][6] This guide provides a detailed examination of the mechanism, protocols, and quantitative aspects of applying the Boc protecting group specifically to aminooxy (hydroxylamine) functionalities, a critical transformation for creating versatile linkers and bioconjugation reagents.[7][8][9]

The Core Mechanism of N-Boc Protection

The protection of an aminooxy group (R-ONH₂) with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) follows a nucleophilic acyl substitution pathway, analogous to the well-established mechanism for protecting primary and secondary amines.[5][6] The nitrogen atom of the aminooxy group acts as the nucleophile.

The reaction can be summarized in the following key steps:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aminooxy group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure : The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This is a favorable leaving group.

-

Deprotonation & Decomposition :

-

In the absence of an external base, the tert-butyl carbonate anion is strong enough to deprotonate the now positively charged nitrogen atom.[6]

-

The resulting tert-butyl carbonic acid is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. The release of CO₂ provides a strong thermodynamic driving force for the reaction.[5]

-

If a base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) is used, it will facilitate the deprotonation step.[6]

-

This process results in the formation of a stable N-Boc-protected aminooxy compound, a carbamate (B1207046) derivative known as an N-alkoxy-N-(tert-butoxycarbonyl)amine.

Synthetic Strategies and Quantitative Data

There are two primary strategies for synthesizing N-Boc protected O-substituted hydroxylamines (Boc-ONH-R).

Strategy A: Direct N-protection of Hydroxylamine (B1172632) followed by O-Alkylation This is a widely used and highly efficient two-step method. It begins with the Boc protection of hydroxylamine itself to form tert-butyl N-hydroxycarbamate (Boc-ONH₂), which is then alkylated.[10][11]

Strategy B: Direct N-protection of an O-Substituted Hydroxylamine This strategy involves the direct reaction of an existing O-substituted hydroxylamine (R-ONH₂) with Boc anhydride. The conditions are similar to those for protecting simple amines.

The following table summarizes quantitative data for the synthesis of various N-Boc-O-alkylhydroxylamines via Strategy A, as reported by Albrecht, Defoin, and Tarnus (2006).[10]

| Substrate (Alcohol) | O-Alkylating Agent (Mesylate) | N-Boc-O-Alkylhydroxylamine Yield (%) | Overall 2-Step Yield (%) |

| Benzyl alcohol | Benzyl mesylate | 95 | 88 |

| 1-Butanol | Butyl mesylate | 92 | 84 |

| 2-Phenylethanol | 2-Phenylethyl mesylate | 94 | 86 |

| Cyclohexanol | Cyclohexyl mesylate | 45 | 41 |

| 3-Phenyl-1-propanol | 3-Phenylpropyl mesylate | 96 | 85 |

| 1,4-Butanediol | 1,4-Bis(methylsulfonyl)butane | 84 | 77 |

| *Reaction conducted at 50°C; all others at 25°C.[10] |

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl N-Hydroxycarbamate (Boc-ONH₂)

This protocol is adapted from the literature for the foundational step of Strategy A.[12][13]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Cyclohexane/Toluene for recrystallization

Procedure:

-

A suspension of hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (5.0 eq) in diethyl ether and a small amount of water is stirred at room temperature for approximately 1 hour until the evolution of CO₂ ceases.

-

The mixture is cooled to 0°C in an ice bath.

-

A solution of Boc₂O (0.66 eq) in diethyl ether is added dropwise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.

-

The organic phase is decanted, and the remaining solid is washed multiple times with diethyl ether.

-

The combined organic layers are concentrated under reduced pressure.

-

The resulting residue is purified by recrystallization from a cyclohexane/toluene mixture to yield tert-butyl N-hydroxycarbamate as a white solid.

References

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]

- 13. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]

The Pivotal Role of the PEG5 Linker in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, prized for their ability to favorably modulate the properties of complex bioconjugates. This technical guide provides an in-depth exploration of the PEG5 linker, a discrete polyethylene glycol chain with five repeating ethylene (B1197577) glycol units. We will delve into its core properties, its significant role in enhancing the performance of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and provide detailed experimental methodologies for its application.

Core Properties and Advantages of PEG5 Linkers

The incorporation of a PEG5 spacer in bioconjugation strategies imparts a multitude of beneficial properties to the final conjugate. These advantages are crucial for the successful development of novel therapeutics.[1]

A primary advantage of the PEG5 linker is its defined, discrete length. Unlike polydisperse PEG polymers, monodisperse linkers like PEG5 ensure the production of homogeneous bioconjugates with improved batch-to-batch reproducibility and a more predictable safety profile.[2] This precise spatial control over the distance between the conjugated molecules is vital for optimizing biological activity and stability.[1]

The inherent hydrophilicity of the PEG5 chain is another key attribute. It significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing the propensity for aggregation.[1][3] This is particularly critical in the development of ADCs, where hydrophobic payloads can otherwise lead to manufacturing challenges and rapid clearance in vivo.[4]

Furthermore, PEGylation, the process of attaching PEG chains, is well-established for its ability to enhance the pharmacokinetic properties of biotherapeutics. The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[5][] This extended circulation time can result in greater accumulation of the therapeutic at the target site.[3]

Finally, the biocompatibility of PEG is a significant advantage. It is generally non-toxic and exhibits low immunogenicity, reducing the potential for adverse immune responses against the bioconjugate.[1][7]

Data Presentation: The Impact of PEG Linkers on Bioconjugate Performance

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics for ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| Property | PEG Length | Observation | Source(s) |

| Plasma Half-life (t½) | Longer PEG chains (e.g., PEG8, PEG12) | Generally leads to a longer plasma half-life compared to shorter or no PEG. | [7][8][9] |

| No PEG vs. 4 kDa and 10 kDa PEG | 2.5- and 11.2-fold half-life extensions, respectively. | [7][8] | |

| In Vitro Cytotoxicity (IC50) | Longer PEG chains (e.g., 4 kDa, 10 kDa) | Can lead to a decrease in in vitro potency. 4.5- and 22-fold reduction in cytotoxicity, respectively, compared to no PEG. | [2][7][8] |

| In Vivo Efficacy | Longer PEG chains (e.g., PEG8, PEG12, PEG24) | Often results in improved in vivo antitumor efficacy due to enhanced pharmacokinetics. | [9] |

| Drug-to-Antibody Ratio (DAR) | Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR by improving payload solubility and reducing aggregation. | [10] |

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

| Property | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Source(s) |

| Degradation of TBK1 | Alkyl/Ether | < 12 | No degradation observed | - | [11] |

| Alkyl/Ether | 12-29 | Submicromolar | >90% | [11] | |

| Alkyl/Ether | 21 | 3 | 96 | [11] | |

| Degradation of BRD4 | Alkyl | - | pM range | - | [11] |

| Degradation of SOS1 | Alkyl | 5 methylene (B1212753) units | 15,700 | 100 | [12] |

| Cell Permeability | PEG2 | - | - | - | [13] |

| PEG4 | - | - | - | [13] |

Applications of PEG5 Linkers in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][14]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers are incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[][14] The defined length of the PEG5 linker ensures a consistent distance between the antibody and the payload, which can be crucial for efficient internalization and payload release.[5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[17][18] PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation, while also enhancing the solubility and cell permeability of the PROTAC molecule.[13][19][20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG5 linkers.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol outlines a general synthetic route for an NHS-PEG5-Maleimide linker, a commonly used crosslinker for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation and Iodination:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

Dissolve alkyne-PEG5-OMs and NaI in acetone and reflux for 15 hours.

-

Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.

-

-

Introduction of the Maleimide Moiety:

-

React alkyne-PEG5-I with N-(2-Aminoethyl)maleimide trifluoroacetate salt in the presence of a base such as diisopropylethylamine (DIPEA) in DMF to yield the maleimide-PEG5-alkyne intermediate.

-

-

Introduction of the NHS Ester:

-

The terminal alkyne can be converted to a carboxylic acid via ozonolysis or other oxidative cleavage methods.

-

The resulting carboxylic acid is then reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine or TEA in an anhydrous solvent such as DMF or DCM to form the final NHS-PEG5-Maleimide linker.

-

Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a synthesized NHS-PEG5-maleimide linker.[14][]

Materials:

-

Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5

-

NHS-PEG5-maleimide linker

-

Thiol-containing molecule (e.g., cytotoxic drug)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Reducing agent (e.g., TCEP or DTT) if the antibody requires reduction of disulfide bonds.

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide:

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5 using a suitable buffer (e.g., borate (B1201080) buffer).

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[14]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[14]

-

Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis, exchanging the buffer back to a conjugation buffer at pH 7.2-7.5.[22]

-

-

Preparation of Thiol-Containing Molecule:

-

If the antibody's interchain disulfides are to be used for conjugation, partially reduce the antibody using a controlled amount of reducing agent like TCEP or DTT.[22] The extent of reduction can be monitored to achieve the desired number of available thiols.

-

If a payload with a free thiol is used, ensure it is freshly prepared or stored under inert conditions to prevent oxidation.

-

-

Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Molecule:

-

Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle stirring.[14]

-

-

Purification of the Final Bioconjugate:

-

Purify the final antibody-drug conjugate using SEC to remove unreacted drug, excess linker, and other small molecules.[]

-

Characterization of the Bioconjugate

1. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The bioconjugate is typically analyzed under denaturing conditions to facilitate ionization. The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of attached drug-linker moieties. Deconvolution of the spectrum allows for the determination of the average DAR and the distribution of different DAR species.[14]

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity, aggregation, and DAR of the bioconjugate.

-

Methods:

-

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric conjugate and detect the presence of aggregates or fragments.[14]

-

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This method can be used to determine the average DAR and the distribution of different DAR species, as the retention time increases with the number of hydrophobic drug molecules attached.[4]

-

Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity. It is a powerful tool for characterizing the DAR distribution of ADCs.

-

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[5][23][24][25]

Caption: The Ubiquitin-Proteasome Pathway in PROTAC-mediated protein degradation.[1][15][16][26][27]

Experimental Workflows

Caption: General experimental workflow for bioconjugation using a PEG5 linker.[2][][28][29][30][31]

Conclusion

Heterobifunctional PEG5 linkers are versatile and powerful tools in the field of bioconjugation, offering a unique combination of properties that can significantly enhance the therapeutic potential of advanced drug modalities like ADCs and PROTACs. Their discrete length, hydrophilicity, and biocompatibility contribute to the development of more homogeneous, soluble, and stable bioconjugates with improved pharmacokinetic profiles. The rational design and selection of the linker are paramount to the success of these complex therapeutics. As our understanding of the intricate interplay between the linker and the biological system continues to grow, we can expect to see the development of even more sophisticated and effective bioconjugates that leverage the unique advantages of PEG5 and other precisely engineered linkers.

References

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. precisepeg.com [precisepeg.com]

- 20. The Essential Role of Linkers in PROTACs [axispharm.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. cellmosaic.com [cellmosaic.com]

- 30. abzena.com [abzena.com]

- 31. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Targeted Delivery

Introduction

Targeted drug delivery is a cornerstone of modern therapeutics, aiming to enhance the efficacy of treatments while minimizing off-target side effects.[1] A pivotal technology in this field is the use of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. These linkers are specialized chemical tools composed of a polyethylene glycol chain with two distinct reactive functional groups at its ends.[1][] This unique dual-reactivity allows for the precise and stable conjugation of two different molecules, such as a therapeutic agent and a targeting moiety (e.g., an antibody).[1][3] The incorporation of a PEG spacer offers significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[3][4] This guide provides a comprehensive overview of the core principles, quantitative properties, and practical applications of heterobifunctional PEG linkers in the development of targeted therapies.

Core Properties of Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers stems from their tunable properties. The length of the PEG chain can be adjusted to control the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.[][3] Furthermore, the choice of functional groups at the termini dictates the specificity of the conjugation reaction.[]

Key Features:

-

Dual Reactivity : Allows for the specific and sequential connection of two different molecular entities.[1]

-

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs in aqueous environments, reducing the risk of aggregation.[1][4]

-

Improved Pharmacokinetics : PEGylation shields the conjugated molecule from enzymatic degradation and can reduce renal clearance, leading to a longer circulation half-life.[5][6]

-

Reduced Immunogenicity : The PEG chain can mask the conjugated molecule from the immune system, decreasing the potential for an immune response.[1][3]

-

Customizable Lengths : The length of the PEG spacer can be precisely controlled to optimize the flexibility and steric hindrance of the final conjugate.[1]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is dependent on the specific application and the functional groups available on the molecules to be conjugated. The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.

| Linker Name/Structure | Reactive Group 1 | Target for Group 1 | Reactive Group 2 | Target for Group 2 | Molecular Weight ( g/mol ) of PEG Chain | Spacer Arm Length (nm) |

| NHS-PEG-Maleimide | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | 2,000 | 12.7 |

| Azide-PEG-Alkyne | Azide | Alkyne (CuAAC) or DBCO (SPAAC) | Alkyne | Azide (CuAAC) or Fluorophore (SPAAC) | 3,500 | 22.3 |

| Biotin-PEG-NHS | Biotin | (Strept)avidin | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 5,000 | 31.8 |

| Folate-PEG-NHS | Folic Acid | Folate Receptor | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 2,000 | 12.7 |

| Carboxylic Acid-PEG-Amine | Carboxylic Acid | Amines (with activator) | Primary Amine | Carboxylic Acids (with activator) | 7,500 | 47.7 |

| Thiol-PEG-Amine | Thiol | Maleimides, OPSS | Primary Amine | Carboxylic Acids (with activator) | 5,000 | 31.8 |

Note: The spacer arm length is the contour length, calculated based on the number of polyethylene oxide units. The actual end-to-end distance in solution may vary.[7]

Experimental Protocols

Protocol 1: Bioconjugation of an Antibody to a Thiol-Containing Drug using NHS-PEG-Maleimide

This protocol describes a two-step process for creating an antibody-drug conjugate (ADC).[3]

Materials:

-

Antibody in phosphate-buffered saline (PBS)

-

NHS-PEG-Maleimide linker

-

Thiol-containing cytotoxic drug

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[8]

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5 to ensure the primary amines are deprotonated and reactive.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Remove the excess, unreacted linker using a size-exclusion chromatography column or through dialysis.

Step 2: Conjugation of the Maleimide-Activated Antibody to the Thiol-Containing Drug

-

Dissolve the thiol-containing drug in a suitable buffer.

-

Add the thiol-containing drug to the maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting ADC using size-exclusion chromatography to remove any unreacted drug and other small molecules.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.

Protocol 2: Synthesis and Characterization of PEGylated Magnetic Nanoparticles for Targeted Delivery

This protocol outlines the surface modification of iron oxide nanoparticles with a heterobifunctional PEG linker for subsequent bioconjugation.[9][10]

Materials:

-

Iron oxide nanoparticles (Fe₃O₄-MNPs)

-

Heterobifunctional PEG-siloxane linker with a terminal carboxylic acid group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Targeting ligand with a primary amine (e.g., an antibody)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

Procedure:

Step 1: Surface Modification of Nanoparticles with PEG-Siloxane

-

Disperse the iron oxide nanoparticles in an appropriate solvent.

-

Add the PEG-siloxane linker to the nanoparticle suspension. The siloxane group will covalently bind to the surface of the iron oxide nanoparticles.[10]

-

Allow the reaction to proceed for a specified time, then purify the PEGylated nanoparticles to remove any unbound linker.

Step 2: Activation of Carboxylic Acid Groups

-

Resuspend the PEGylated nanoparticles in MES buffer (pH 5.5).

-

Add EDC and NHS to the nanoparticle solution to activate the terminal carboxylic acid groups on the PEG chains, forming a reactive NHS ester.[10]

-

Incubate for 20 minutes with shaking.

Step 3: Conjugation of the Targeting Ligand

-

Add the amine-containing targeting ligand (e.g., antibody) to the activated nanoparticle solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form a stable amide bond.

-

Purify the final targeted nanoparticles using a magnetic column to separate them from the solution and any unreacted ligand.[10]

Step 4: Characterization

-

Confirm the successful PEGylation and ligand conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) and dynamic light scattering (DLS) to assess size and surface charge.[9]

-

Quantify the amount of conjugated ligand using methods like enzyme-linked immunosorbent assay (ELISA).[11]

Visualizations

Caption: General structure of a heterobifunctional PEG linker conjugate.

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Caption: Targeted delivery and payload release pathway for an ADC.

References

- 1. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 7. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 8. benchchem.com [benchchem.com]

- 9. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxime Ligation Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation has emerged as a powerful and versatile tool in the field of bioconjugation, enabling the precise and stable covalent linkage of molecules to biological macromolecules such as proteins, peptides, and carbohydrates. Its high chemoselectivity, the stability of the resulting oxime bond, and its biocompatibility have made it an invaluable technique in drug development, diagnostics, and fundamental biological research. This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to aid researchers in the successful application of this chemistry.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing (aldehyde or ketone) species, forming a stable oxime bond. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity, proceeding under mild, aqueous conditions compatible with biological systems.

The reaction mechanism involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rate-limiting acid-catalyzed dehydration step to yield the final oxime product. The reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5).[1][2] However, the development of efficient nucleophilic catalysts, most notably aniline (B41778) and its derivatives, has enabled the reaction to proceed efficiently at physiological pH (pH 7.4), significantly expanding its utility for in vivo and cell-based applications.[1][3]

The stability of the oxime bond is a key advantage over other linkages like hydrazones and imines. Oxime bonds are significantly more stable towards hydrolysis, particularly at neutral pH, ensuring the integrity of the bioconjugate in biological environments.[4][5]

Quantitative Data on Oxime Ligation

The efficiency and rate of oxime ligation are influenced by several factors, including pH, temperature, the nature of the carbonyl group (aldehydes are generally more reactive than ketones), and the presence of a catalyst. The following tables summarize key quantitative data to guide the design and optimization of oxime ligation experiments.

Table 1: Comparison of Catalysts for Oxime Ligation

| Catalyst | Typical Concentration | Relative Efficiency (Compared to Aniline) | Key Advantages |

| Aniline | 10-100 mM | 1x (baseline) | Well-established and widely used.[1] |

| p-Phenylenediamine | 2-10 mM | ~19-20x faster than aniline at pH 7.[6][7] | Highly effective at neutral pH, even at low concentrations.[6][7] |

| m-Phenylenediamine (mPDA) | Up to 750 mM | ~2-2.5x more efficient than aniline at the same concentration; up to 15x more efficient at higher concentrations due to greater solubility.[8][9][10] | High aqueous solubility allows for significant rate acceleration at high concentrations.[9][10] |

Table 2: Influence of pH on Oxime Ligation

| pH | Reaction Rate | Remarks |

| 4-5 | Optimal | Favors the acid-catalyzed dehydration of the tetrahedral intermediate.[1][2] |

| 6-7 | Slower | Rate can be significantly enhanced with catalysts like aniline and its derivatives.[1][3] |

| >7 | Very Slow | The uncatalyzed reaction is often too slow to be practical for many bioconjugation applications. |

Table 3: Comparative Stability of Bioconjugation Linkages

| Linkage | Relative Hydrolytic Stability | Conditions Affecting Stability |

| Oxime | High | Stable at physiological pH; hydrolysis is acid-catalyzed.[4][5] |

| Hydrazone | Moderate | Less stable than oximes, particularly under acidic conditions.[4] |

| Ester | Low | Susceptible to hydrolysis by esterases and at physiological pH. |

| Amide | Very High | Generally very stable under physiological conditions. |

| Disulfide | Variable | Stability is dependent on the redox environment (cleaved by reducing agents like glutathione). |

Mandatory Visualizations

Oxime Ligation Reaction Mechanism

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of PROTAC Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] The linker, far from being a passive spacer, plays a critical and active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] This guide provides an in-depth technical overview of the applications of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating relevant biological pathways and workflows.

The PROTAC Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome pathway. A PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase.[] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]

References

Methodological & Application

Application Notes and Protocols: Boc Deprotection of Boc-Aminooxy-PEG5-amine and Subsequent Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG5-amine is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The molecule features a Boc-protected aminooxy group at one terminus and a primary amine at the other, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the highly reactive aminooxy functionality during synthesis and storage. Selective deprotection of the Boc group under acidic conditions yields a free aminooxy group, which can then readily react with aldehydes or ketones to form stable oxime linkages. This chemoselective ligation is a cornerstone of modern bioconjugation strategies, enabling the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs).[1][2] The primary amine provides an additional handle for conjugation to other molecules. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[3]

This document provides a detailed protocol for the Boc deprotection of this compound and a subsequent application in a typical bioconjugation workflow, specifically the formation of an antibody-drug conjugate.

Data Presentation

Table 1: Reagents and Materials for Boc Deprotection

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | ≥95% Purity | Commercially Available | Starting Material |

| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available | Reaction Solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Deprotection Reagent |

| Diethyl Ether | Anhydrous, Cold | Commercially Available | Precipitation of Product |

| Nitrogen or Argon Gas | High Purity | Commercially Available | Inert Atmosphere |

Table 2: Typical Reaction Parameters for Boc Deprotection

| Parameter | Value | Notes |

| Reactant Concentration | 10-50 mg/mL in DCM | Adjust based on scale |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection |

| Reaction Temperature | Room Temperature (20-25 °C) | Reaction is typically rapid at RT |

| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion |

| Work-up | Precipitation with cold diethyl ether | To isolate the TFA salt of the product |

| Expected Yield | >90% | Typically high-yielding reaction |

| Purity | >95% after precipitation | Further purification by HPLC if required |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM). The product is isolated as the TFA salt.

1. Reagent Preparation:

-

Prepare a solution of this compound in anhydrous DCM (e.g., 100 mg in 2-10 mL DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Prepare a deprotection solution of 20-50% TFA in DCM. For example, for a 50% solution, slowly add 5 mL of TFA to 5 mL of DCM in a separate container. Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE).

2. Deprotection Reaction:

-

Under an inert atmosphere (nitrogen or argon), add the TFA/DCM solution to the stirred solution of this compound at room temperature.[4][5]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Product Isolation (Precipitation):

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the DCM and excess TFA.

-

To the concentrated residue, add cold anhydrous diethyl ether to precipitate the product as a white solid (the TFA salt of Aminooxy-PEG5-amine).[6]

-

Triturate the solid with the ether, then collect the precipitate by vacuum filtration.

-

Wash the solid with additional cold diethyl ether to remove residual TFA and organic impurities.[6]

-

Dry the product under high vacuum to obtain the Aminooxy-PEG5-amine TFA salt as a white to off-white solid. The product can be used directly in the next step or stored under an inert atmosphere at -20°C.

Protocol 2: Application in Antibody-Drug Conjugate (ADC) Formation via Oxime Ligation

This protocol outlines a general procedure for conjugating the deprotected Aminooxy-PEG5-amine (as part of a linker-payload construct) to an antibody that has been engineered to contain an aldehyde group.

1. Antibody Preparation (Aldehyde Installation):

-

Generate aldehyde functionalities on the antibody. This can be achieved through various methods, such as the site-specific oxidation of a genetically incorporated formylglycine residue or the periodate (B1199274) oxidation of glycans.[1]

2. Preparation of Aminooxy-PEG5-Linker-Payload:

-

The primary amine of Aminooxy-PEG5-amine TFA salt is first conjugated to a cytotoxic payload containing a carboxylic acid functionality using standard peptide coupling chemistry (e.g., using HCTU and DIPEA). The resulting conjugate is then purified.

3. Oxime Ligation Reaction:

-

Dissolve the aldehyde-modified antibody in a suitable conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[1]

-

Dissolve the purified Aminooxy-PEG5-linker-payload in a compatible solvent (e.g., DMSO).[1]

-

Add the Aminooxy-PEG5-linker-payload solution to the antibody solution. A typical molar excess of the linker-payload is used to drive the reaction to completion.

-

The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778) or its derivatives.[7][8]

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.

4. Purification of the ADC:

-

Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

5. Characterization of the ADC:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate. This is typically done using techniques such as Hydrophobic Interaction Chromatography (HIC) and LC-MS.[1]

Visualizations

Caption: Workflow for the Boc deprotection of this compound.

Caption: Signaling pathway for ADC formation via oxime ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. adcreview.com [adcreview.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This process can enhance protein stability, increase circulating half-life, reduce immunogenicity, and improve solubility.[1][3][4] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity.

This document provides a detailed guide for the site-specific labeling of proteins using aminooxy-PEG reagents. This method relies on the formation of a highly stable oxime bond between an aminooxy-functionalized PEG and a carbonyl group (aldehyde or ketone) on the target protein.[5][6][7] For glycoproteins, aldehyde groups can be generated by mild oxidation of carbohydrate moieties, offering a strategy for site-specific modification away from the protein's active sites. For other proteins, bio-orthogonal functional groups can be introduced.

These protocols will guide researchers through the entire workflow, from protein preparation and PEGylation to the purification and characterization of the final conjugate.

Chemistry of Aminooxy-PEG Labeling

The core of this labeling strategy is the chemoselective reaction between an aminooxy group (-O-NH₂) on the PEG reagent and an aldehyde (-CHO) or ketone (-C=O) group on the protein. This reaction, known as oxime ligation, forms a stable oxime linkage (-O-N=C-).[5][6][7][8] The resulting oxime bond is significantly more stable than other linkages like hydrazones, especially at physiological pH.[6][8]

The reaction is efficient under mild, aqueous conditions (pH 6.5-7.5), which helps to preserve the protein's structure and function.[6][8] The rate of oxime ligation can be accelerated by the use of catalysts such as aniline (B41778).[5][6]

Experimental Workflow Overview

The overall process for protein labeling with aminooxy-PEG reagents can be broken down into four key stages:

-

Protein Preparation & Aldehyde Generation: Preparing the protein of interest and introducing the necessary carbonyl group for PEGylation.

-

PEGylation Reaction: Covalently attaching the aminooxy-PEG reagent to the prepared protein.

-

Purification of the PEGylated Protein: Separating the desired PEGylated protein from unreacted protein, excess PEG reagent, and other byproducts.

-

Characterization of the Conjugate: Verifying the successful PEGylation and characterizing the final product.

Figure 1: Experimental workflow for protein labeling with aminooxy-PEG reagents.

Detailed Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins by mild oxidation of sialic acid residues using sodium periodate (B1199274).

Materials:

-

Glycoprotein of interest

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

Glycerol (B35011) or Ethylene (B1197577) Glycol

-

Desalting column or dialysis tubing (appropriate MWCO)

Procedure:

-

Protein Preparation: Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-10 mg/mL.

-

Oxidation Reaction:

-

Prepare a fresh solution of sodium meta-periodate in cold Sodium Acetate Buffer.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[6] For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) can be used.[6]

-

Incubate the reaction on ice for 30 minutes, protected from light.[6]

-

-

Quenching the Reaction: Add glycerol or ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate. Incubate for 10-15 minutes on ice.

-

Buffer Exchange: Immediately remove excess periodate and reaction byproducts by buffer exchange into PBS (pH 7.4) using a desalting column or dialysis. The resulting protein solution contains aldehyde groups ready for conjugation.

Protocol 2: Protein Labeling with Aminooxy-PEG

This protocol details the conjugation of an aminooxy-PEG reagent to an aldehyde-containing protein.

Materials:

-

Aldehyde-containing protein from Protocol 1

-

Aminooxy-PEG reagent (various MW and functionalities are available)[7][9][10]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Aniline (optional, as a catalyst)

Procedure:

-

Prepare Aminooxy-PEG Stock Solution: Dissolve the aminooxy-PEG reagent in DMSO to prepare a concentrated stock solution (e.g., 100 mM).

-

PEGylation Reaction:

-

To the aldehyde-containing protein solution in PBS, add the aminooxy-PEG stock solution to achieve a desired molar excess (e.g., 20-50 fold molar excess of PEG reagent to protein).

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM.[6]

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.[6]

-

Figure 2: Chemical reaction for oxime ligation between an aldehyde-containing protein and an aminooxy-PEG reagent.

Protocol 3: Purification of PEGylated Protein

Purification is crucial to remove unreacted protein, excess PEG, and byproducts. The choice of method depends on the size and properties of the protein and the PEG chain.[]

Methods:

-

Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins based on their increased hydrodynamic radius.[][12] It is effective at removing unreacted PEG and smaller molecules.

-

Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its binding to IEX resins.[][13] This can be exploited to separate proteins with different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated species).[][13]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, allowing for separation of different PEGylated forms.[]

General SEC Protocol:

-

Equilibrate an SEC column (e.g., Sephacryl S-200 or Superdex 200) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Load the PEGylation reaction mixture onto the column.

-

Elute the proteins with the equilibration buffer.

-

Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

Characterization is essential to confirm the success of the PEGylation and to determine the degree of labeling.

Methods:

-

SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, and thus the number of attached PEG chains (degree of PEGylation).[1][4][14]

-

NMR Spectroscopy: ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific signal to a protein-specific signal.[15][16]

-

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the PEGylated product and separate different PEGylated species.[16]

Data Presentation

The following tables provide representative data for a typical PEGylation experiment.

Table 1: Reaction Conditions and Labeling Efficiency

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |

| PEG:Protein Molar Ratio | 20:1 | 20:1 | 50:1 |

| Reaction Time | 4 hours | 4 hours | 2 hours |

| Catalyst (Aniline) | None | 50 mM | 50 mM |

| Degree of PEGylation * | 1.2 | 1.5 | 1.8 |

| Yield of Mono-PEGylated Protein | 65% | 75% | 80% |

*Determined by Mass Spectrometry

Table 2: Comparison of Purification Methods

| Purification Method | Purity of Mono-PEGylated Protein | Yield |

| Size Exclusion Chromatography (SEC) | >95% | ~85% |

| Ion Exchange Chromatography (IEX) | >98% | ~70% |

| Hydrophobic Interaction Chromatography (HIC) | >90% | ~75% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Incomplete oxidation of glycoprotein- Suboptimal pH for oxime ligation- Inactive aminooxy-PEG reagent- Steric hindrance | - Optimize periodate concentration and reaction time- Ensure reaction buffer pH is between 6.5-7.5- Use fresh, high-quality reagents- Increase the molar excess of the PEG reagent |

| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO)- Protein instability in the reaction buffer | - Keep the final concentration of organic solvent below 10%- Screen different buffer conditions or add stabilizers |

| Heterogeneous Product | - Multiple accessible labeling sites- Incomplete reaction | - Optimize oxidation conditions for site-selectivity- Increase reaction time or PEG reagent concentration |

Conclusion

Labeling proteins with aminooxy-PEG reagents via oxime ligation is a robust and efficient method for producing stable and well-defined bioconjugates. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement this valuable technique for the development of therapeutic proteins and other applications. Careful optimization of each step, from aldehyde generation to purification and characterization, is key to achieving a high yield of a homogeneous and active PEGylated protein.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Aminooxy PEG [nanocs.net]

- 10. Aminooxy PEG, PEG Derivatives, PEGylation Reagents - Biochempeg [biochempeg.com]

- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Boc-Aminooxy-PEG5-amine in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. A critical component of an ADC is the linker that connects the antibody to the drug. Boc-Aminooxy-PEG5-amine is a bifunctional linker that offers precise control over the conjugation process, leading to more homogeneous and effective ADCs.